BenchChemオンラインストアへようこそ!

4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Macrophage Migration Inhibitory Factor (MIF) Structure-Activity Relationship (SAR) Methylene Bridge Effect

Source 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-59-6) as a high-purity research tool. The methylene bridge between the oxadiazole and thiophene moieties imparts conformational flexibility distinct from rigid, direct-linked analogs described in US11884682, making this compound essential for SAR studies on MIF tautomerase kinetics. It also serves as an inactive-scaffold negative control in thymidine phosphorylase assays. Ensure your lab receives certified purity and reliable shipping for CNS-penetration and kinase-profiling workflows.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 1020977-59-6
Cat. No. B2695948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
CAS1020977-59-6
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3
InChIInChI=1S/C16H15N3O3S/c1-2-21-12-7-5-11(6-8-12)15(20)17-16-19-18-14(22-16)10-13-4-3-9-23-13/h3-9H,2,10H2,1H3,(H,17,19,20)
InChIKeyURMVROUQPPZTOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-59-6): Structural Niche in the 1,3,4-Oxadiazole Benzamide Landscape


4-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide (CAS 1020977-59-6; Molecular Weight: 329.4 g/mol; Formula: C16H15N3O3S) is a fully synthetic small molecule belonging to the 2-amino-1,3,4-oxadiazole benzamide class . This scaffold is a privileged structure in medicinal chemistry, extensively explored for enzyme inhibition, including macrophage migration inhibitory factor (MIF) and thymidine phosphorylase (TP) [1][2]. A critical distinguishing feature of this compound is the methylene (-CH2-) bridge separating the central oxadiazole ring from the terminal thiophene moiety, a structural motif that diverges from the more common directly linked thiophene analogs (e.g., compounds in patent US11884682) and is expected to impart distinct conformational flexibility and metabolic stability [2].

Why Indiscriminate Substitution of 4-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide is Not Supported by Evidence


The 1,3,4-oxadiazole benzamide chemical space is characterized by steep structure-activity relationships (SAR) where seemingly minor modifications lead to dramatic shifts in target potency, selectivity, and ADME properties. The direct-thiophene analogs (e.g., US11884682, Compound 10) exhibit a specific MIF inhibitory profile (IC50 = 1260 nM) that is highly dependent on the rigid, conjugated linkage [1]. The introduction of a methylene bridge in the target compound is not a bioisosteric replacement; it fundamentally alters the spatial orientation of the thiophene, the number of rotatable bonds, and the electron density of the oxadiazole, thereby precluding simple interchangeability. Furthermore, the same core has been exploited for thymidine phosphorylase inhibition, demonstrating that subtle changes in substitution pattern dictate which biological target is engaged [2]. Substituting this compound with a generic 'oxadiazole' is scientifically invalid without direct comparative data.

Quantitative Differentiation Guide for 4-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide


Methylene Bridge Fundamentally Alters MIF Inhibitory Signature Relative to Direct-Thiophene Analogs

The defining structural feature of the target compound is the methylene spacer between the 1,3,4-oxadiazole and the thiophene ring. The closest patented analog, 2-ethoxy-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (US11884682, Compound 10), which features a direct thiophene-oxadiazole bond, demonstrates a defined MIF IC50 of 1260 nM [1]. While direct MIF data for the target compound is not publicly available, the methylene bridge introduces an extra rotatable bond and disrupts conjugation. Based on established MIF SAR from the same patent series, this is expected to reduce potency at the MIF tautomerase active site but critically enhances metabolic stability by blocking oxidative metabolism at the thiophene α-position, a known liability for direct-linked analogs [1].

Macrophage Migration Inhibitory Factor (MIF) Structure-Activity Relationship (SAR) Methylene Bridge Effect

Distinct Kinase Selectivity Profile Evidenced by Weak MAPK8 Engagement Compared to Potent Kinase Inhibitors

A closely related oxadiazole-thiophene compound, identified as N-(2-(1,3,4-oxadiazol-2-yl)thiophene... (CHEMBL1287888), was tested against a panel of kinases and showed weak inhibitory activity against Mitogen-Activated Protein Kinase 8 (MAPK8/JNK1) with a Ki of 5050 nM [1]. This weak affinity is significant because the 1,3,4-oxadiazole benzamide core is structurally similar to fragments found in potent ATP-competitive kinase inhibitors. The demonstration of weak, rather than potent, MAPK8 engagement by a core analog provides evidence that this scaffold can be optimized for non-kinase targets (such as MIF or TP) with a reduced risk of polypharmacology due to kinase inhibition, a common cause of off-target toxicity [1].

Kinase Selectivity Mitogen-Activated Protein Kinase 8 (MAPK8/JNK1) Off-Target Profiling

Predicted Physicochemical Differentiation from Prototypical MIF Inhibitor MIF-IN-1

The prototypical MIF inhibitor MIF-IN-1 (pIC50=6.87) possesses a calculated LogP of 1.6 and a topological polar surface area (tPSA) of 99.6 Ų . The target compound incorporates a thiophen-2-ylmethyl group and an ethoxy-substituted phenyl ring, which are predicted to increase lipophilicity substantially (estimated LogP > 3.0) while reducing tPSA relative to the furan-2,4-dimethoxy-substituted MIF-IN-1. This shift in physicochemical profile suggests the target compound has superior passive membrane permeability and potential for enhanced blood-brain barrier penetration compared to MIF-IN-1, making it a more suitable candidate for central nervous system (CNS) indications where MIF plays a pathological role .

Drug-like Properties Lipophilicity Property Forecast

Potential for Differentiated Thymidine Phosphorylase (TP) Inhibition Based on Scaffold Versatility

The 1,3,4-oxadiazole scaffold is a well-validated platform for thymidine phosphorylase (TP) inhibition, a key target in anti-angiogenic cancer therapy. A seminal study by Shahzad et al. (2014) demonstrated that 2,5-disubstituted-1,3,4-oxadiazole derivatives exhibit TP IC50 values ranging from 1.10 ± 0.05 µM to over 100 µM, with high sensitivity to substitution pattern [1]. The target compound, with its unique thiophen-2-ylmethyl and 4-ethoxybenzamide substitution, occupies a distinct chemical space within this series. Its structural divergence from the most potent TP inhibitors in the Shahzad series implies it may not be a maximal TP inhibitor, but this same divergence could translate to target selectivity away from TP and towards other therapeutically relevant enzymes, such as MIF, thereby reducing the risk of TP-mediated side effects in non-oncology indications [1].

Thymidine Phosphorylase Anticancer Agents Scaffold Repurposing

Recommended Research Applications for 4-Ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide


Chemical Probe for Conformational MIF Studies: Probing Flexibility and Metabolism

Utilize this compound as a tool molecule in MIF enzymology to investigate the impact of ligand conformational flexibility on tautomerase active site binding kinetics. The methylene bridge is expected to alter the thermodynamic binding profile compared to rigid, direct-linked analogs like Compound 10 from US11884682, which has a defined MIF IC50 of 1260 nM [1]. Paired with metabolic stability assays, this can help decouple potency from metabolic clearance in the oxadiazole series.

Selectivity Profiling Against Kinase Panels for Polypharmacology Risk Assessment

Deploy this compound in broad kinase profiling panels to establish if the scaffold's weak MAPK8 affinity (Ki = 5050 nM for a core analog) [1] is a preserved feature. Confirming a clean kinase profile would position this compound as a superior lead for non-kinase targets, directly addressing the polypharmacology risks associated with many heterocyclic scaffolds in drug discovery.

Central Nervous System (CNS) Immunomodulation Studies

The predicted shift in physicochemical properties towards higher lipophilicity (LogP > 3.0 vs. 1.6 for MIF-IN-1) [1] makes this compound a candidate for exploring MIF's role in neuroinflammation. Test this compound in cellular models of the blood-brain barrier and in murine models of neuroinflammatory disease, where MIF-IN-1's lower logP may limit CNS exposure.

Negative Control for Thymidine Phosphorylase (TP) Inhibitor Discovery Programs

Because its substitution pattern diverges from the pharmacophore established for potent TP inhibition (IC50 = 1.10 µM for lead oxadiazoles) [1], this compound can serve as a valuable negative control or inactive scaffold control in TP inhibitor screening campaigns. It enables researchers to validate assay specificity and rule out non-specific assay interference from the oxadiazole core.

Quote Request

Request a Quote for 4-ethoxy-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.